BRD4 Inhibitor-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

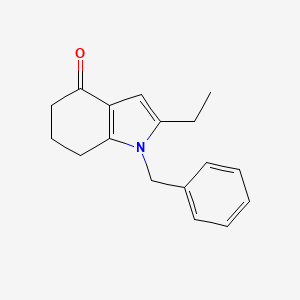

1-benzyl-2-ethyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZKIRPFJTZRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD4 Inhibitor-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal target in therapeutic development, particularly in oncology and inflammatory diseases. As an epigenetic reader, BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to chromatin.[1][2] The inhibition of BRD4 disrupts these processes, leading to the suppression of key oncogenes and pro-inflammatory genes.[1][3] BRD4 Inhibitor-13 is a potent small molecule that has demonstrated significant activity against BRD4, offering a valuable tool for both basic research and potential therapeutic applications. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

BRD4 functions as a scaffold protein, utilizing its two N-terminal bromodomains (BD1 and BD2) to bind to acetylated histones, particularly at enhancer and promoter regions of actively transcribed genes.[4][5] This binding facilitates the recruitment of the positive transcriptional elongation factor complex (P-TEFb), which in turn phosphorylates RNA polymerase II, a critical step for productive transcriptional elongation.[3][4]

This compound, like other BET (Bromodomain and Extra-Terminal) inhibitors, functions by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BRD4.[2][6] This competitive inhibition prevents BRD4 from associating with chromatin, thereby displacing it from gene enhancers and promoters.[6][7] The dissociation of BRD4 from chromatin leads to a reduction in the recruitment of the transcriptional machinery, resulting in the downregulation of a specific subset of genes that are highly dependent on BRD4 for their expression.[3] A primary example of a gene highly sensitive to BRD4 inhibition is the proto-oncogene MYC, whose suppression is a key downstream effect of BRD4 inhibitors.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound, providing a snapshot of its potency and cellular activity.

| Parameter | Value | Cell Line/System | Reference |

| BRD4 BD1 IC50 | 26 nM | Biochemical Assay | [4] |

| MYC Expression IC50 | 140 nM | Raji cells | [4] |

| In Vivo Activity | Dose-dependent decrease in MYC mRNA | Rat model (10, 30, 100 mg/kg P.O.) | [4] |

Signaling Pathways and Downstream Effects

The inhibition of BRD4 by compounds like this compound instigates a cascade of downstream effects, primarily through the modulation of gene expression.

MYC-Driven Proliferation Pathway

A well-established consequence of BRD4 inhibition is the suppression of MYC transcription. BRD4 is known to occupy the enhancer regions of MYC, driving its high-level expression in many cancers. By displacing BRD4, inhibitors effectively shut down this critical oncogenic driver, leading to cell cycle arrest and apoptosis.[5][7]

Caption: Inhibition of BRD4-mediated MYC transcription.

B-Cell Receptor (BCR) Signaling

In hematological malignancies such as Chronic Lymphocytic Leukemia (CLL), BRD4 regulates key components of the B-cell receptor (BCR) pathway, including BTK and PI3K.[8] Inhibition of BRD4 can therefore disrupt the survival signals emanating from the BCR.

Caption: Regulation of BCR pathway components by BRD4.

Ferroptosis Regulation

Recent studies have indicated a complex role for BRD4 in the regulation of ferroptosis, an iron-dependent form of programmed cell death. BRD4 inhibition has been shown to promote erastin-induced ferroptosis by increasing reactive oxygen species (ROS) and decreasing the expression of FSP1 (Ferroptosis Suppressor Protein 1).[9]

Caption: BRD4 inhibition promotes ferroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of BRD4 inhibitors.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is designed to determine if a BRD4 inhibitor displaces BRD4 from specific gene promoters or enhancers.

1. Cell Treatment and Cross-linking:

-

Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for an optimized duration.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

-

Harvest cells, wash with ice-cold PBS containing protease inhibitors, and pellet the cells.[6]

2. Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in a cell lysis buffer.

-

Isolate nuclei by centrifugation.

-

Resuspend the nuclear pellet in a nuclear lysis buffer.

-

Shear the chromatin by sonication to an average size of 200-1000 bp. Confirm fragment size on an agarose (B213101) gel.[6]

3. Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP dilution buffer.

-

Save a small aliquot as the "input" control.

-

Pre-clear the chromatin by incubating with Protein A/G beads.

-

Add a ChIP-validated anti-BRD4 antibody to the pre-cleared chromatin and incubate overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.[6]

4. Washing, Elution, and DNA Purification:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

-

Digest proteins with Proteinase K.

-

Purify the DNA using a commercial DNA purification kit.[6]

5. qPCR Analysis:

-

Perform quantitative real-time PCR (qPCR) using primers specific for the promoter or enhancer regions of target genes (e.g., MYC).

-

Calculate the fold enrichment of BRD4 binding relative to the input and IgG controls.

Western Blot for Downstream Protein Expression

This protocol is used to measure the effect of BRD4 inhibition on the protein levels of its downstream targets.

1. Cell Lysis:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against a target protein (e.g., c-Myc, eIF4E, Cyclin D1) overnight at 4°C.[10]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Experimental Workflow Visualization

Caption: Standard workflows for studying BRD4 inhibitor effects.

Conclusion

This compound is a potent and specific antagonist of BRD4's bromodomains. Its mechanism of action is centered on the competitive displacement of BRD4 from chromatin, leading to the transcriptional repression of key genes involved in cell proliferation, survival, and oncogenic signaling pathways. The quantitative data underscores its high potency at both the biochemical and cellular levels. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced effects of this compound and other BET inhibitors in various biological contexts. This comprehensive understanding is critical for advancing the development of this promising class of therapeutic agents.

References

- 1. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering BRD4 hyperphosphorylation associated with cellular transformation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. BRD4 inhibitors broadly promote erastin-induced ferroptosis in different cell lines by targeting ROS and FSP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel 3,5-Dimethylisoxazole-Based BRD4 Inhibitors

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of Bromodomain-containing protein 4 (BRD4) inhibitors centered around a 3,5-dimethylisoxazole (B1293586) scaffold. BRD4 is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which plays a critical role in the regulation of gene transcription.[1][2] Its involvement in various cancers has made it an attractive therapeutic target.[1][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to BRD4 and its Inhibition

BRD4 functions by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through its two bromodomains, BD1 and BD2.[4][5] This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of key oncogenes such as c-Myc.[1][4][6] Consequently, inhibiting the interaction between BRD4 and acetylated histones presents a viable strategy for cancer therapy.[1] Small molecule inhibitors that mimic the acetyl-lysine binding motif can displace BRD4 from chromatin, leading to the downregulation of oncogene expression and subsequent inhibition of cancer cell proliferation.[1][4]

The 3,5-Dimethylisoxazole Scaffold: A Promising Core for BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety has been identified as a privileged scaffold for the design of potent BRD4 inhibitors.[4][7][8][9][10] This core structure effectively mimics the acetylated lysine residue, enabling it to bind within the hydrophobic pocket of BRD4's bromodomains.[10] Researchers have designed and synthesized numerous derivatives based on this scaffold, leading to the discovery of compounds with significant anti-proliferative activity in various cancer cell lines.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative 3,5-dimethylisoxazole-based BRD4 inhibitors.

Table 1: Inhibitory Activity against BRD4 Bromodomains

| Compound | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) | Reference |

| 11h | 27.0 | 180 | [7] |

| 11d | 550 | - | [8] |

| 11e | 860 | - | [8] |

| 11f | 800 | - | [8] |

| 22 | < 2.1 (for dimer) | - | [10] |

| 13 | 26 | - | [11] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |

| 11h | HL-60 | 0.120 | Acute Myeloid Leukemia | [7] |

| 11h | MV4-11 | 0.09 | Acute Myeloid Leukemia | [7] |

| 11d | MV4-11 | 0.19 | Acute Myeloid Leukemia | [8] |

| 11e | MV4-11 | 0.32 | Acute Myeloid Leukemia | [8] |

| 11f | MV4-11 | 0.12 | Acute Myeloid Leukemia | [8] |

| 22 | HCT116 | 0.162 | Colorectal Cancer | [9][10] |

| 13 | Raji | 0.140 | Burkitt's Lymphoma | [11] |

Experimental Protocols

The synthesis of the 3,5-dimethylisoxazole-based BRD4 inhibitors generally involves a multi-step process. A representative synthetic route is outlined below.

-

Step 1: Synthesis of the Core Scaffold: The synthesis often begins with the formation of the 3,5-dimethylisoxazole ring, which can be achieved through various established chemical reactions.

-

Step 2: Functionalization of the Scaffold: The core scaffold is then functionalized to allow for the introduction of different substituents. This is a critical step for exploring the structure-activity relationship (SAR).

-

Step 3: Coupling Reactions: Various coupling reactions, such as Suzuki or Sonogashira couplings, are employed to attach different aromatic or heterocyclic moieties to the core scaffold.

-

Step 4: Final Product Synthesis: The final inhibitor molecule is assembled through a series of reactions, which may include amide bond formation, cyclization, or other functional group transformations.

-

Purification and Characterization: The final products are purified using techniques like column chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity.

The inhibitory activity of the synthesized compounds against BRD4 bromodomains is typically determined using a competitive binding assay, such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

-

Principle: The assay measures the ability of a test compound to disrupt the interaction between a biotinylated histone H4 peptide (acetylated) and a GST-tagged BRD4 bromodomain protein.

-

Procedure:

-

GST-BRD4 protein is incubated with biotinylated histone H4 peptide in the presence of varying concentrations of the test compound.

-

Glutathione-coated donor beads and streptavidin-coated acceptor beads are added to the mixture.

-

In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity through the BRD4-histone interaction, resulting in a luminescent signal upon excitation.

-

In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the luminescent signal.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.

The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo Luminescent Cell Viability Assay.

-

Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

For the MTT assay, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured at a specific wavelength.

-

For the CellTiter-Glo assay, the reagent is added to the cells, and the luminescent signal is measured.

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

BRD4 inhibitors exert their anti-cancer effects by modulating key signaling pathways that are crucial for tumor growth and survival.

A primary mechanism of action for BRD4 inhibitors is the downregulation of the c-Myc oncogene.[7] BRD4 is essential for the transcriptional activation of c-Myc. By displacing BRD4 from the c-Myc promoter and enhancer regions, these inhibitors effectively suppress its expression, leading to cell cycle arrest and apoptosis.[7]

Caption: BRD4-mediated c-Myc transcription and its inhibition.

BRD4 also plays a role in the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.[3][6] BRD4 can interact with the acetylated RELA subunit of NF-κB, enhancing its transcriptional activity.[6] Inhibition of BRD4 can, therefore, suppress NF-κB-dependent gene expression.

Caption: Role of BRD4 in NF-κB signaling pathway.

In the context of triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1, a ligand for the Notch1 receptor.[12] The BRD4-Jagged1/Notch1 signaling axis is critical for cancer cell migration and invasion.[12] BRD4 inhibitors can disrupt this pathway, thereby impeding breast cancer dissemination.[12]

Caption: BRD4-Jagged1/Notch1 signaling in breast cancer.

Experimental and Drug Discovery Workflow

The discovery of novel BRD4 inhibitors follows a structured workflow, from initial screening to lead optimization.

Caption: General workflow for BRD4 inhibitor discovery.

Conclusion

The 3,5-dimethylisoxazole scaffold has proven to be a valuable starting point for the development of potent and selective BRD4 inhibitors. The compounds discussed in this guide demonstrate significant in vitro activity against BRD4 and effectively inhibit the proliferation of various cancer cell lines. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development in this area. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance them into clinical trials.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to BRD4 Inhibitor-13 Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data crucial for the successful target engagement and validation of BRD4 Inhibitor-13. This document outlines the core principles of BRD4 inhibition, details key experimental protocols for assessing target interaction, and presents a framework for interpreting the resulting data.

Introduction to BRD4 and Its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It plays a critical role in the regulation of gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[1] This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby driving the expression of genes involved in cell cycle progression, proliferation, and inflammation.[2] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory conditions, making it a prime therapeutic target.[3]

BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with chromatin and subsequently downregulating the expression of target genes such as the proto-oncogene MYC.[4] this compound (also known as Compound 2) is a ligand developed for BRD4-targeted research in cancer and inflammation. The validation of its engagement with BRD4 within a cellular context is paramount for its development as a potential therapeutic agent.

BRD4 Signaling Pathways

BRD4 exerts its influence on cellular processes through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of BRD4 inhibitors and for designing relevant validation studies. Two key pathways involving BRD4 are the NF-κB and Jagged1/Notch1 signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. BRD4 has been shown to be a critical coactivator of NF-κB. It binds to acetylated RelA, a subunit of the NF-κB complex, thereby enhancing the transcriptional activity of NF-κB and promoting the expression of pro-inflammatory genes.[5] Inhibition of BRD4 can, therefore, disrupt this interaction and abrogate inflammatory responses.

Jagged1/Notch1 Signaling Pathway

Recent studies have identified a novel role for BRD4 in regulating the Jagged1/Notch1 signaling pathway, which is crucial for cell fate decisions, development, and tumorigenesis. BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor. By controlling JAG1 expression, BRD4 influences Notch1 signaling activity, thereby impacting cancer cell migration and invasion. Inhibition of BRD4 can thus modulate this pathway to potentially reduce metastasis.

Quantitative Data on BRD4 Inhibitors

The potency and efficacy of a BRD4 inhibitor are determined through various in vitro and cellular assays. While specific quantitative data for this compound (HY-132130) is not publicly available, the following table provides an example of the types of data generated for a different well-characterized BRD4 inhibitor, referred to as "compound 13" in scientific literature. This data serves as a benchmark for the expected performance of a potent BRD4 inhibitor.

| Parameter | Assay Type | Target | Value | Reference |

| IC50 | Biochemical Assay | BRD4 (BD1) | 26 nM | [6] |

| IC50 | Cellular Assay (MYC expression) | Raji cells | 140 nM | [6] |

Key Experimental Protocols for Target Engagement and Validation

To rigorously validate the target engagement of this compound, a suite of biophysical and cellular assays should be employed. The following sections provide detailed protocols for essential experiments.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein within living cells.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect cells with a plasmid encoding a NanoLuc® luciferase-BRD4 fusion protein and a transfection carrier DNA.

-

-

Cell Seeding:

-

Twenty-four hours post-transfection, harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium.

-

Seed the cells into a white, 96-well or 384-well assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in the assay medium.

-

Add the diluted inhibitor to the appropriate wells.

-

Add a fixed concentration of the NanoBRET™ tracer to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound entry and target engagement.

-

-

Substrate Addition and Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to all wells.

-

Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Correct the raw BRET ratio by subtracting the background BRET ratio from cells treated with vehicle control.

-

Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust biochemical assay used to quantify the binding of an inhibitor to a purified protein.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

-

Prepare a solution containing purified, His-tagged BRD4 protein and a biotinylated acetylated histone H4 peptide.

-

Prepare solutions of the TR-FRET donor (e.g., Europium-conjugated streptavidin) and acceptor (e.g., APC-conjugated anti-His antibody).

-

-

Assay Assembly:

-

Dispense the diluted this compound into a low-volume, non-binding 384-well plate.

-

Add the BRD4 protein and biotinylated peptide mixture to all wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to BRD4.

-

Add the TR-FRET donor and acceptor reagents to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature, protected from light, for a further period (e.g., 60 minutes) to allow for the formation of the FRET complex.

-

-

Measurement:

-

Measure the time-resolved fluorescence at the donor emission wavelength (e.g., 615 nm) and the acceptor emission wavelength (e.g., 665 nm) using a plate reader capable of TR-FRET measurements.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal / donor signal).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.

Experimental Workflow:

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BRD4 Inhibition on c-MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-MYC oncogene is a critical driver of cellular proliferation and a key therapeutic target in numerous cancers. Its expression is intricately regulated by epigenetic mechanisms, with the Bromodomain and Extra-Terminal (BET) family protein BRD4 playing a pivotal role. BRD4 acts as an epigenetic reader, binding to acetylated histones at the c-MYC gene's promoter and super-enhancer regions, thereby recruiting the transcriptional machinery necessary for its expression. Small molecule inhibitors targeting the bromodomains of BRD4 have emerged as a promising therapeutic strategy to downregulate c-MYC expression and impede cancer progression.

This technical guide provides an in-depth overview of the mechanism by which BRD4 inhibitors modulate c-MYC expression. While specific public data for a compound designated solely as "BRD4 Inhibitor-13" is limited, this document will utilize the extensively characterized and pioneering BRD4 inhibitor, JQ1 , as a representative example to illustrate the profound effects of BRD4 inhibition on c-MYC. We will delve into the molecular interactions, present quantitative data from key experimental assays, and provide detailed protocols for researchers to investigate this critical signaling axis.

The BRD4/c-MYC Axis: A Key Oncogenic Partnership

BRD4 is a member of the BET family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers. P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to transcriptional elongation.

The c-MYC oncogene is a quintessential target of BRD4. In many cancers, the c-MYC gene is associated with super-enhancers, which are large clusters of enhancers that drive high levels of gene expression. BRD4 is highly enriched at these super-enhancers and at the c-MYC promoter, facilitating robust and sustained transcription of the c-MYC gene.[1][2] This dependence makes the BRD4/c-MYC axis a critical vulnerability in various malignancies.[1][3]

Signaling Pathway

The following diagram illustrates the central role of BRD4 in regulating c-MYC transcription and how BRD4 inhibitors disrupt this process.

Quantitative Effects of BRD4 Inhibition on c-MYC Expression

The inhibition of BRD4 with small molecules like JQ1 leads to a rapid and significant decrease in c-MYC mRNA and protein levels. This effect has been consistently demonstrated across a wide range of cancer cell lines.

Table 1: Effect of JQ1 on c-MYC mRNA Expression in Multiple Myeloma Cells

| Cell Line | JQ1 Concentration | Treatment Time (hours) | Fold Change in c-MYC mRNA (vs. control) | Reference |

| MM.1S | 500 nM | 1 | ~0.6 | [3] |

| MM.1S | 500 nM | 4 | ~0.3 | [3] |

| MM.1S | 500 nM | 8 | ~0.2 | [3] |

Table 2: Effect of JQ1 on c-MYC Protein Expression in Colorectal Cancer Cells

| Cell Line | JQ1 Concentration | Treatment Time (hours) | % Reduction in c-MYC Protein (vs. control) | Reference |

| HCT116 | 500 nM | 24 | >50% | [4] |

| HT29 | 500 nM | 24 | >50% | [4] |

| SW480 | 1000 nM | 24 | ~57% | [4] |

| DLD1 | 500 nM | 24 | >50% | [4] |

Experimental Protocols

To aid researchers in the investigation of the BRD4/c-MYC axis, detailed protocols for key experiments are provided below.

Western Blotting for c-MYC Protein Levels

This protocol outlines the steps to assess the impact of a BRD4 inhibitor on c-MYC protein expression.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) at an appropriate density. Once attached, treat the cells with the BRD4 inhibitor (e.g., JQ1 at various concentrations) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the c-MYC signal to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Expression

This protocol details the measurement of c-MYC gene expression at the transcriptional level following BRD4 inhibitor treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with the BRD4 inhibitor as described for Western blotting. Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: Perform real-time PCR using a qPCR instrument, a suitable SYBR Green or TaqMan-based master mix, and specific primers for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB).

-

Primer Sequences (Human c-MYC):

-

Forward: 5'-GCTGCTTAGACGCTGGATTT-3'

-

Reverse: 5'-TAACGTTGAGGGGCATCG-3'

-

-

-

Data Analysis: Calculate the relative expression of c-MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to determine if the BRD4 inhibitor displaces BRD4 from the c-MYC promoter or enhancer regions.

Experimental Workflow:

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with the BRD4 inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 (or a negative control IgG) overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Perform qRT-PCR on the purified DNA using primers specific for the c-MYC promoter or enhancer regions and a negative control region. The amount of immunoprecipitated DNA is calculated relative to the input chromatin.[5]

Conclusion

The inhibition of BRD4 presents a compelling strategy for targeting c-MYC-driven cancers. As demonstrated with the representative inhibitor JQ1, targeting BRD4 leads to a significant and rapid downregulation of c-MYC expression at both the mRNA and protein levels. This technical guide provides the foundational knowledge and detailed experimental protocols for researchers to explore the intricate relationship between BRD4 and c-MYC and to evaluate the efficacy of novel BRD4 inhibitors. The methodologies outlined herein are crucial for advancing our understanding of epigenetic regulation in cancer and for the development of next-generation cancer therapeutics.

References

- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Structural Basis of BRD4 Inhibitor-13 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis of binding for compounds identified as "Inhibitor-13" that target the bromodomain-containing protein 4 (BRD4). Due to the non-specific nomenclature in the field, this guide addresses three distinct inhibitors designated as "13" in separate landmark studies, each with a unique chemical scaffold and binding mode. We will explore the crystallographic evidence, binding affinities, and the experimental protocols used to characterize these interactions.

Introduction to BRD4 and Its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. Dysregulation of BRD4 activity is implicated in various diseases, including cancer and inflammation, making it a prime therapeutic target. Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) can displace it from chromatin, thereby downregulating the expression of key oncogenes like MYC. This guide focuses on the structural and quantitative aspects of the interaction between BRD4 and three different inhibitors, each referred to as "inhibitor 13" in their respective publications.

Quantitative Binding Data

The binding affinities of the three distinct "Inhibitor-13" compounds for BRD4 have been determined using various biophysical and biochemical assays. The following tables summarize the key quantitative data from the respective studies.

Table 1: Binding Data for Dual BRD4/PLK1 Inhibitor BI-2536 (referred to as compound 13 in a review)

| PDB ID | Compound Name | Target Bromodomain | Assay Type | IC50 (nM) | Reference |

| 4O74 | BI-2536 | BRD4(1) | AlphaScreen | 25 | [1] |

Table 2: Binding Data for Dual BET/BRD7/9 Inhibitor BUX4 (compound 13)

| PDB ID | Compound Name | Target Bromodomain | Assay Type | Kd (nM) | Reference |

| 6SA3 | BUX4 (13) | BRD4(1) | ITC | 13 | [2] |

Table 3: Binding Data for Fragment-based Inhibitor B13

| PDB ID | Compound Name | Target Bromodomain | Assay Type | Kd (µM) | Ligand Efficiency | Reference |

| 4pce | Compound B13 | BRD4(1) | Undisclosed | low-micromolar | 0.37 kcal/mol per non-hydrogen atom | [3] |

Structural Basis of Inhibition

The high-resolution crystal structures of these inhibitors in complex with the first bromodomain (BD1) of BRD4 reveal distinct binding modes, providing a structural rationale for their inhibitory activity.

-

BI-2536 (PDB: 4O74): This potent inhibitor, originally developed as a PLK1 kinase inhibitor, also exhibits high affinity for BRD4. The crystal structure reveals that BI-2536 binds to the acetyl-lysine binding pocket of BRD4(1).[1] The dihydropteridinone core of the molecule forms key interactions within the pocket.

-

BUX4 (13) (PDB: 6SA3): This 4-acyl pyrrole (B145914) derivative acts as a dual inhibitor of BET and BRD7/9 bromodomains.[2] Its binding mode within the BRD4(1) acetyl-lysine pocket is characterized by specific hydrogen bonds and hydrophobic interactions that contribute to its high affinity.[2]

-

Compound B13 (PDB: 4pce): Identified through a fragment-based in silico screening approach, this small molecule binds to BRD4(1) with low-micromolar affinity and favorable ligand efficiency.[3] The crystal structure shows how this fragment occupies the acetyl-lysine binding site, providing a foundation for further structure-based drug design.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in BRD4 inhibition. The following sections outline the key experimental protocols employed in the characterization of the "Inhibitor-13" compounds.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the BRD4 bromodomain in complex with the inhibitor to elucidate the binding mode at an atomic level.

General Protocol:

-

Protein Expression and Purification:

-

The construct for the first bromodomain of human BRD4 (e.g., residues 44-168) is cloned into an expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag and a TEV protease cleavage site.

-

The protein is expressed in E. coli BL21(DE3) cells, typically induced with IPTG at a low temperature (e.g., 18°C) overnight.

-

Cells are harvested, lysed, and the protein is purified using glutathione-Sepharose affinity chromatography.

-

The GST tag is cleaved by TEV protease, and the tagless BRD4(1) is further purified by a second glutathione-Sepharose step followed by size-exclusion chromatography.

-

-

Crystallization:

-

The purified BRD4(1) is concentrated to a suitable concentration (e.g., 10-15 mg/mL) in a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

-

The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution at a slight molar excess.

-

Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Crystals are grown by mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., PEG 3350), a buffer, and a salt.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed and scaled using software like HKL2000 or XDS.

-

The structure is solved by molecular replacement using a previously determined structure of BRD4(1) as a search model.

-

The model is refined using software such as PHENIX or REFMAC5, with manual rebuilding in Coot. The inhibitor is then modeled into the electron density.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the inhibitor binding to BRD4, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

General Protocol:

-

Sample Preparation:

-

Purified BRD4(1) protein and the inhibitor are dialyzed extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

The concentrations of the protein and inhibitor are accurately determined. The protein is placed in the sample cell at a concentration of approximately 10-20 µM, and the inhibitor is loaded into the syringe at a 10-fold higher concentration.

-

-

ITC Experiment:

-

The experiment is performed on an ITC instrument (e.g., MicroCal ITC200).

-

A series of small injections (e.g., 2 µL) of the inhibitor from the syringe into the protein solution in the cell are carried out at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data are integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., Origin) to determine the Kd, ΔH, and n.

-

AlphaScreen Assay

Objective: To measure the inhibitory potency (IC50) of a compound in a competitive binding assay format.

General Protocol:

-

Reagents and Setup:

-

The assay is typically performed in a 384-well plate.

-

Reagents include GST-tagged BRD4(1), a biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, and K16), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

-

The inhibitor is serially diluted to create a concentration range.

-

-

Assay Procedure:

-

GST-BRD4(1) is incubated with the biotinylated histone peptide and the inhibitor at various concentrations in an assay buffer.

-

Streptavidin-coated Donor beads and anti-GST Acceptor beads are added. In the absence of an inhibitor, the binding of BRD4 to the histone peptide brings the Donor and Acceptor beads into close proximity.

-

-

Signal Detection and Analysis:

-

Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 520-620 nm.

-

The AlphaScreen signal is measured using a suitable plate reader.

-

The signal decreases as the inhibitor competes with the histone peptide for binding to BRD4.

-

The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language.

BRD4 Signaling Pathway in Transcriptional Regulation

Caption: BRD4 recognizes acetylated histones, recruits P-TEFb to activate RNA Pol II and drive transcription. Inhibitors block this interaction.

Generalized Experimental Workflow for BRD4 Inhibitor Characterization

References

BRD4 Inhibitor-13: A Technical Guide to Selectivity for the First Bromodomain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BRD4 Inhibitor-13, with a specific focus on its selectivity for the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetic modulators and their therapeutic applications.

Introduction

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, have emerged as critical regulators of gene transcription and are implicated in a variety of diseases, including cancer and inflammation. BRD4 contains two highly conserved tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci. The development of small molecule inhibitors that can selectively target individual bromodomains is a key strategy for dissecting their specific biological functions and for developing more targeted therapeutics with potentially improved safety profiles. This compound, an isoxazole (B147169) azepine-based compound, has been identified as a potent inhibitor of BRD4. This guide summarizes the available quantitative data on its binding affinity and selectivity, details the experimental protocols for its characterization, and visualizes its context within relevant signaling pathways.

Quantitative Analysis of this compound Binding Affinity

The inhibitory activity of this compound against various bromodomains has been quantitatively assessed using biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's potency and selectivity.

| Target | IC50 (nM) | Fold Selectivity (vs. BRD4 BD1) |

| BRD4 BD1 | 26 | 1 |

| BRD4 BD2 | Data Not Available | - |

| BRD2 BD1 | Data Not Available | - |

| BRD2 BD2 | Data Not Available | - |

| BRD3 BD1 | Data Not Available | - |

| BRD3 BD2 | Data Not Available | - |

Note: While the IC50 value for BRD4 BD1 is reported, comprehensive selectivity data for this compound against other bromodomains was not available in the reviewed literature. The primary publication focuses on the optimization of the isoxazole azepine scaffold and reports the potent inhibition of BRD4 BD1 by compound 13[1]. Further studies would be required to fully characterize its selectivity profile.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound typically involves robust biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen. Below are detailed methodologies for these common assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the interaction between BRD4 and an acetylated histone peptide by a competitive inhibitor.

Materials:

-

Recombinant human BRD4 bromodomain 1 (e.g., GST-tagged)

-

Biotinylated histone H4 peptide (acetylated at relevant lysine residues)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the BRD4 bromodomain protein.

-

Add the serially diluted inhibitor to the wells.

-

Add the biotinylated histone H4 peptide to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for binding equilibrium.

-

Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the values against the inhibitor concentration to determine the IC50 value.

AlphaScreen Assay

This bead-based proximity assay also measures the disruption of the BRD4-histone interaction.

Materials:

-

Recombinant human BRD4 bromodomain 1 (e.g., GST-tagged)

-

Biotinylated histone H4 peptide (acetylated)

-

Glutathione-coated Donor beads

-

Streptavidin-coated Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4)

-

This compound (or other test compounds)

-

384-well OptiPlates

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the BRD4 bromodomain protein.

-

Add the serially diluted inhibitor.

-

Add the biotinylated histone H4 peptide.

-

Incubate the mixture at room temperature.

-

Under subdued light, add the Glutathione Donor beads and Streptavidin Acceptor beads.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes).

-

Read the plate on an AlphaScreen-compatible microplate reader.

-

Plot the AlphaScreen signal against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

BRD4 Signaling in Transcriptional Activation

BRD4 plays a pivotal role in transcriptional activation by recognizing acetylated histones at promoter and enhancer regions and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the proto-oncogene c-MYC and components of the NF-κB signaling pathway.

Caption: BRD4-mediated transcriptional activation pathway and its inhibition.

Experimental Workflow for Determining Inhibitor Selectivity

The process of determining the selectivity of a BRD4 inhibitor involves a series of systematic experiments, starting from initial screening to comprehensive profiling against a panel of related proteins.

Caption: Workflow for identifying and characterizing selective BRD4 inhibitors.

Conclusion

This compound is a potent inhibitor of the first bromodomain of BRD4, demonstrating the potential of the isoxazole azepine scaffold for targeting BET proteins. While its high affinity for BRD4 BD1 is established, a comprehensive understanding of its selectivity profile across the broader bromodomain family requires further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this and other BET inhibitors, which are crucial for advancing the field of epigenetic drug discovery.

References

A Technical Guide to the In Vitro Potency of BRD4 Inhibitors

Disclaimer: The specific compound "BRD4 Inhibitor-13" was not identified in publicly available scientific literature. This guide has been constructed as a template using data from a potent, publicly documented BRD4 inhibitor, NHWD-870 , to demonstrate the required format and content. Researchers can adapt this structure for their internal data on specific compounds.

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have become significant targets in therapeutic development, especially in oncology.[1] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones to recruit transcriptional machinery and drive the expression of key oncogenes like c-MYC.[1][2] Small molecule inhibitors that competitively bind to the bromodomains of BRD4 can displace it from chromatin, leading to the suppression of these critical genes and inhibiting cancer cell proliferation.[1][3] This guide provides an in-depth overview of the in vitro potency, experimental evaluation, and mechanism of action for a representative BRD4 inhibitor.

Quantitative Potency Data

The in vitro potency of a BRD4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the biochemical and cellular potency of the example inhibitor, NHWD-870, in comparison to other well-known BET inhibitors.

Table 1: Biochemical Assay Potency against BRD4

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| NHWD-870 | AlphaScreen | BRD4(1) | 2 | [4] |

| NHWD-870 | HTRF | BRD4(1) | 1.6 | [4] |

| BMS-986158 | AlphaScreen | BRD4(1) | 6.6 | [4] |

| BMS-986158 | HTRF | BRD4(1) | 5 | [4] |

| JQ1 | AlphaScreen | BRD4(1) | 102 | [4] |

| JQ1 | HTRF | BRD4(1) | 65 | [4] |

Table 2: Cellular Assay Potency in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| NHWD-870 | A375 (Melanoma) | Cell Growth | 2.46 | [4] |

| I-BET151 | A375 (Melanoma) | Cell Growth | 55.5 | [4] |

| GSK-525762 | A375 (Melanoma) | Cell Growth | 35.6 | [4] |

| OTX015 | A375 (Melanoma) | Cell Growth | 34.8 | [4] |

| JQ1 | OCI-AML3 | Apoptosis | 165 | [5] |

| JQ1 | MV4-11 | Apoptosis | 280 | [5] |

| JQ1 | MOLM13 | Apoptosis | 1480 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro potency data. The following are generalized protocols for common assays used to characterize BRD4 inhibitors.

Biochemical Assays (BRD4(1) Binding)

These assays directly measure the ability of an inhibitor to disrupt the interaction between the BRD4 bromodomain and an acetylated histone peptide.

-

Homogeneous Time-Resolved Fluorescence (HTRF):

-

Principle: HTRF is a proximity-based assay that measures the interaction between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665).

-

Procedure: A biotinylated peptide representing acetylated histone H4 is bound to streptavidin-XL665. The first bromodomain of BRD4 (BRD4(1)) is tagged with a GST-tag and linked to an anti-GST antibody labeled with Europium cryptate.

-

In the absence of an inhibitor, the binding of BRD4(1) to the histone peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

The test compound (e.g., NHWD-870) is added in various concentrations. By competing with the histone peptide for binding to BRD4(1), the inhibitor disrupts the FRET signal in a dose-dependent manner.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

AlphaScreen Assay:

-

Principle: This is another proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought close together.

-

Procedure: Streptavidin-coated donor beads are used to capture a biotinylated, acetylated histone peptide. The BRD4 bromodomain is fused to a tag (e.g., GST) that is recognized by antibody-coated acceptor beads.

-

When BRD4 binds to the peptide, the beads are brought into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent emission at 520-620 nm.

-

The inhibitor competes for the binding site on BRD4, separating the beads and reducing the signal.

-

IC50 values are determined from the dose-response curve.[6]

-

Cell-Based Assays

These assays measure the downstream effects of BRD4 inhibition on cancer cell viability and proliferation.

-

Cell Growth/Cytotoxicity Assay (e.g., MTS Assay):

-

Procedure: Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the BRD4 inhibitor or a vehicle control (DMSO) for a specified period (e.g., 5 days).[4]

-

After the incubation period, a tetrazolium compound (MTS) and an electron-coupling reagent are added to the culture medium.

-

Metabolically active, viable cells reduce the MTS into a formazan (B1609692) product that is soluble in the culture medium and absorbs light at 490 nm.

-

The absorbance is measured using a plate reader, and the results are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 is the concentration of the inhibitor that causes 50% growth inhibition.[6]

-

-

Chromatin Immunoprecipitation (ChIP):

-

Principle: ChIP is used to determine whether BRD4 is displaced from specific gene promoters (e.g., c-MYC) following inhibitor treatment.

-

Procedure: a. Cells are treated with the BRD4 inhibitor or vehicle control. b. Protein-DNA complexes are cross-linked using formaldehyde.[7] c. The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.[7] d. An antibody specific to BRD4 is used to immunoprecipitate the BRD4-DNA complexes.[7] e. The cross-links are reversed, and the proteins are digested.[7] f. The purified DNA is then analyzed by quantitative PCR (qPCR) using primers for the promoter regions of target genes like c-MYC, BCL2, or CDK6.[5]

-

Analysis: A reduction in the amount of promoter DNA pulled down in the inhibitor-treated sample compared to the control indicates displacement of BRD4 from the chromatin.[5]

-

Mechanism of Action and Signaling Pathways

BRD4 plays a central role in gene transcription by linking chromatin marks to the transcriptional machinery. Its inhibition disrupts these fundamental processes.

BRD4 Signaling and Transcriptional Regulation

BRD4 uses its two bromodomains (BD1 and BD2) to bind to acetylated lysines on histone tails, which are markers of active chromatin. This binding anchors BRD4 at super-enhancers and promoters of key genes. BRD4 then recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, stimulating transcriptional elongation and robust gene expression. Many of these BRD4-regulated genes, such as c-MYC, are critical drivers of cell proliferation and survival in cancer.[8][9]

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Pharmacokinetic Properties of BRD4 Inhibitor-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of BRD4 Inhibitor-13, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support ongoing research and development efforts in the field of epigenetic therapeutics.

Introduction to this compound

This compound, also referred to as compound 3 in seminal literature, belongs to a novel class of isoxazole (B147169) azepine-based BET inhibitors. Developed by Constellation Pharmaceuticals, this compound has demonstrated significant potential in preclinical studies due to its potent inhibition of BRD4 and its promising pharmacokinetic profile, which allows for oral administration and effective in vivo target engagement.[1][2][3] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, and its inhibition has emerged as a promising therapeutic strategy for various cancers and inflammatory diseases.

Quantitative Pharmacokinetic Data

The following tables summarize the in vivo pharmacokinetic parameters of this compound (compound 3) in rats and dogs, as well as its in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog |

| Dose (IV) | 2 mg/kg | 1 mg/kg |

| Dose (PO) | 10 mg/kg | 5 mg/kg |

| T½ (IV, h) | 2.1 | 3.5 |

| CL (mL/min/kg) | 28 | 8.5 |

| Vdss (L/kg) | 4.8 | 2.6 |

| AUC (PO, h*ng/mL) | 2800 | 4100 |

| Cmax (PO, ng/mL) | 1100 | 1200 |

| Tmax (PO, h) | 1.0 | 2.0 |

| Bioavailability (F%) | 45 | 65 |

Data extracted from Gehling et al., ACS Med. Chem. Lett. 2013, 4, 835-840.

Table 2: In Vitro ADME Properties of this compound

| Parameter | Value |

| Human Liver Microsomal Stability (% remaining at 1h) | >95% |

| Rat Liver Microsomal Stability (% remaining at 1h) | >90% |

| Plasma Protein Binding (Human, %) | 99.1 |

| CYP Inhibition (IC50, µM) | >25 for 1A2, 2C9, 2C19, 2D6, 3A4 |

Data extracted from Gehling et al., ACS Med. Chem. Lett. 2013, 4, 835-840.

Experimental Protocols

The following sections detail the methodologies used to determine the pharmacokinetic properties of this compound.

In Vivo Pharmacokinetic Studies

Animal Models:

-

Male Sprague-Dawley rats (n=3 per group) and male beagle dogs (n=3 per group) were used for the pharmacokinetic studies.

Dosing:

-

Intravenous (IV) Administration: this compound was formulated in a solution of 20% Captisol® in water and administered as a single bolus dose via the tail vein in rats and the cephalic vein in dogs.

-

Oral (PO) Administration: The compound was formulated as a suspension in 0.5% methylcellulose (B11928114) in water and administered via oral gavage.

Sample Collection:

-

Serial blood samples were collected from the jugular vein (rats) or cephalic vein (dogs) at predefined time points post-dosing.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis with WinNonlin® software.

In Vitro ADME Assays

Microsomal Stability:

-

This compound was incubated with pooled human or rat liver microsomes in the presence of NADPH.

-

The reaction was quenched at various time points, and the remaining parent compound was quantified by LC-MS/MS.

Plasma Protein Binding:

-

The extent of plasma protein binding was determined by equilibrium dialysis against human plasma.

CYP Inhibition:

-

The potential for cytochrome P450 (CYP) inhibition was assessed using a panel of recombinant human CYP enzymes (1A2, 2C9, 2C19, 2D6, and 3A4) with specific probe substrates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by BRD4 inhibitors and a general workflow for pharmacokinetic screening.

References

BRD4 Inhibitor-13: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a pivotal target in oncology.[1] Its role in regulating the transcription of key oncogenes, including c-MYC, makes it a compelling target for therapeutic intervention in various cancers.[1][2] BRD4 inhibitors have shown significant promise in preclinical and clinical studies by disrupting these transcriptional programs.[1] This technical guide provides an in-depth overview of BRD4 Inhibitor-13 (Catalog No. HY-132130; CAS No. 218934-50-0), a specific BRD4 ligand, for its application in cancer research.[3] This document outlines its mechanism of action, key signaling pathways, detailed experimental protocols, and representative data to facilitate its use in laboratory settings.

Introduction to BRD4 and this compound

BRD4 is a protein that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[1] By acting as a scaffold, BRD4 recruits transcriptional machinery to chromatin, thereby activating the expression of target genes critical for cell cycle progression and cancer cell proliferation.[1] Its involvement in the transcription of oncogenes like c-MYC has positioned BRD4 as a significant target in cancer therapy.[1][2]

This compound is a small molecule designed to act as a ligand for BRD4, with potential applications in cancer and inflammation research.[3] While specific quantitative data for this particular inhibitor is not extensively available in the public domain, this guide provides representative data from other well-characterized BRD4 inhibitors to illustrate the expected biological effects and guide experimental design.

Chemical Properties of this compound:

| Property | Value |

| Catalog Number | HY-132130 |

| CAS Number | 218934-50-0 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 |

| Target | Epigenetic Reader Domain (BRD4) |

Mechanism of Action

BRD4 inhibitors, including this compound, function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BRD4. This competitive inhibition prevents BRD4 from associating with acetylated histones on chromatin. Consequently, the recruitment of the positive transcription elongation factor b (P-TEFb) complex is hindered, leading to a downstream suppression of transcriptional elongation of BRD4-dependent genes, most notably the proto-oncogene c-MYC.

Caption: Mechanism of Action of this compound.

Key Signaling Pathways in Cancer

BRD4 is a critical regulator of several signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The two most well-documented pathways are the c-MYC and NF-κB pathways.

The c-MYC Pathway

The c-MYC oncogene is a master transcriptional regulator that drives cell growth, proliferation, and metabolism. BRD4 directly regulates c-MYC transcription by binding to its super-enhancer regions. Inhibition of BRD4 leads to a rapid downregulation of c-MYC expression, resulting in cell cycle arrest and apoptosis in many cancer types.

Caption: BRD4 regulation of the c-MYC pathway.

The NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is crucial for inflammation, immunity, and cell survival. In cancer, constitutive activation of NF-κB promotes tumor growth and resistance to therapy. BRD4 has been shown to co-activate NF-κB-dependent transcription by binding to acetylated RelA, a subunit of the NF-κB complex.[4][5] Inhibition of BRD4 can, therefore, suppress the pro-tumorigenic inflammatory environment and sensitize cancer cells to other treatments.[6][7]

Caption: BRD4 involvement in the NF-κB pathway.

Quantitative Data (Representative)

The following tables summarize representative IC₅₀ (half-maximal inhibitory concentration) values for well-characterized BRD4 inhibitors in various cancer cell lines. These values indicate the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%. Note: These are representative values for analogous compounds, and the specific IC₅₀ for this compound should be determined experimentally.

Table 1: Representative IC₅₀ Values of BRD4 Inhibitors in Hematological Malignancies

| Cell Line | Cancer Type | BRD4 Inhibitor | IC₅₀ (nM) |

| MV4-11 | Acute Myeloid Leukemia | JQ1 | 165 |

| MOLM-13 | Acute Myeloid Leukemia | JQ1 | 1480 |

| OCI-AML3 | Acute Myeloid Leukemia | JQ1 | 165 |

Data compiled from studies on the BRD4 inhibitor JQ1.

Table 2: Representative IC₅₀ Values of BRD4 Inhibitors in Solid Tumors

| Cell Line | Cancer Type | BRD4 Inhibitor | IC₅₀ (µM) |

| SKOV3 | Ovarian Cancer | OPT-0139 | 1.568 |

| OVCAR3 | Ovarian Cancer | OPT-0139 | 1.823 |

| A375 | Melanoma | NHWD-870 | ~0.035 |

Data compiled from studies on various BRD4 inhibitors as cited.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cells and is used to calculate the IC₅₀ value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10][11]

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[11]

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[10]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10][11]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-regulation of NF-κB Transcriptional Activity in HIV-associated Kidney Disease by BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

BRD4 Inhibitor-13: A Technical Overview in the Context of Inflammatory Disease Models

For the attention of: Researchers, scientists, and drug development professionals.